molecular formula C20H24N4O3 B2955540 2-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide CAS No. 1903459-79-9

2-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide

Cat. No.: B2955540
CAS No.: 1903459-79-9
M. Wt: 368.437
InChI Key: IZCXGDXEHTYJAN-UHFFFAOYSA-N
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Description

2-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an oxolane ring, a pyrrolidine ring, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-(oxolan-3-yloxy)pyridine with pyrrolidine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be substituted with different functional groups using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 2-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(oxolan-3-yloxy)pyridine
  • Pyrrolidin-3-yloxy-acetic acid methyl ester
  • 3-(piperazin-1-yl)oxolan-2-one dihydrochloride

Uniqueness

Compared to similar compounds, 2-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

2-(oxolan-3-yloxy)-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c25-20(15-5-8-21-18(12-15)27-17-6-11-26-14-17)23-13-16-4-3-7-22-19(16)24-9-1-2-10-24/h3-5,7-8,12,17H,1-2,6,9-11,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCXGDXEHTYJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)CNC(=O)C3=CC(=NC=C3)OC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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